N-Acetyltalosaminuronic acid
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Overview
Description
N-acetyl-alpha-L-talosaminuronic acid is a carbohydrate acid derivative that is alpha-L-talosaminuronic acid in which the hydroxy group at position 2 is substituted by an acetamido group. It is a carbohydrate acid derivative, an amino monosaccharide and a hexuronic acid derivative.
Scientific Research Applications
1. Psychiatric Applications
Research into N-acetylcysteine (NAC), a closely related compound, shows promise in psychiatric disorders, suggesting potential applications of similar compounds like N-Acetyltalosaminuronic acid. NAC's mechanisms, which are only partially understood, include modulating glutamatergic, neurotropic, and inflammatory pathways, pointing to a broad therapeutic potential in psychiatry (Dean, Giorlando, & Berk, 2011).
2. Biomedical and Industrial Applications
Hyaluronic acid, comprising repeating units of N-acetyl-d-glucosamine and d-glucuronic acid, demonstrates the diverse applications of compounds with structural similarities to this compound. This compound is used in various medical fields such as cancer treatment, ophthalmology, and cosmetic surgery due to its unique physico-chemical properties like biocompatibility and biodegradability. Its applications extend to drug delivery systems and treatment methodologies (Fallacara, Baldini, Manfredini, & Vertuani, 2018).
3. Tissue Engineering and Regenerative Medicine
Compounds like this compound could be integral in tissue engineering and regenerative medicine. Hyaluronic acid, for instance, forms hydrogels, tubes, and meshes used in organ-specific tissue regeneration. Its properties make it a suitable bioscaffold for these applications, highlighting the potential for this compound in similar roles (Hemshekhar et al., 2016).
4. Biotechnological Production
This compound's potential in biotechnological production can be inferred from studies on N-acetylneuraminic acid. This compound, vital for facilitating infant brain development and enhancing immunity, is produced via biotechnological methods involving pathway engineering. This suggests the feasibility of similar production methods for this compound (Zhang et al., 2018).
5. Neurodegenerative Diseases
This compound could have applications in neurodegenerative diseases, as shown by N-acetylcysteine. It demonstrates neuroprotective potential in Parkinson’s and Alzheimer’s disorders, suggesting a similar possibility for this compound (Tardiolo, Bramanti, & Mazzon, 2018).
Properties
CAS No. |
90319-06-5 |
---|---|
Molecular Formula |
C8H13NO7 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4+,5+,6-,8-/m1/s1 |
InChI Key |
KSOXQRPSZKLEOR-USOLSPIOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@H]1O)C(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
90319-06-5 | |
Synonyms |
alpha-L-2-N-acetylamino-2-desoxytaluronic acid alpha-L-N-acetyltalosaminuronic acid N-acetyltalosaminuronic acid NAT TalANAc |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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